Oct-5-ynamide chemical structure and properties
Oct-5-ynamide chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oct-5-ynamide is an organic compound belonging to the ynamide family. Ynamides are characterized by a nitrogen atom attached to an acetylenic carbon, a structural motif that bestows unique reactivity and makes them valuable building blocks in organic synthesis. Their stability, compared to the more reactive ynamines, allows for a broader range of chemical transformations. This guide provides an in-depth look at the chemical structure, properties, and a plausible synthetic route for Oct-5-ynamide, alongside the general biological significance of the ynamide class of molecules.
Chemical Structure and Properties
The chemical structure of Oct-5-ynamide features an eight-carbon chain with a triple bond at the 5th position and a terminal amide group. Based on this structure, its fundamental chemical properties can be determined.
Table 1: Chemical Properties of Oct-5-ynamide
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO | Calculated |
| Molecular Weight | 139.19 g/mol | Calculated |
| CAS Number | Not available | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Synthesis of Oct-5-ynamide
Experimental Protocol: Proposed Synthesis of Oct-5-ynamide
Step 1: Synthesis of 1-bromo-oct-5-yne
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To a solution of Oct-5-yn-1-ol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triphenylphosphine (1.2 eq).
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Slowly add carbon tetrabromide (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 3 hours.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract with DCM.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 1-bromo-oct-5-yne.
Step 2: Synthesis of Oct-5-ynamide
This step is adapted from general procedures for ynamide synthesis utilizing a copper-catalyzed coupling reaction.[2][3]
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In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve acetamide (2.0 eq) in dry toluene.
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Add potassium carbonate (K₂CO₃, 2.0 eq) and copper(I) iodide (CuI, 0.1 eq).
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Add N,N'-dimethylethylenediamine (DMEDA, 0.2 eq) as a ligand.
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Add the previously synthesized 1-bromo-oct-5-yne (1.0 eq) to the reaction mixture.
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Heat the mixture to reflux (approximately 110 °C) and stir for 24 hours.
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Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).
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After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
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Wash the filter cake with ethyl acetate.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield Oct-5-ynamide.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of Oct-5-ynamide from Oct-5-yn-1-ol.
Biological Activity and Applications
While there is no specific biological activity reported for Oct-5-ynamide itself, the ynamide functional group is of significant interest in medicinal chemistry and drug development. Ynamides are considered versatile building blocks for the synthesis of complex nitrogen-containing molecules.[4][5]
Ynamides have been explored for their potential as:
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Peptide Coupling Reagents: They can facilitate the formation of peptide bonds, a fundamental process in the synthesis of therapeutic peptides.[6]
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Precursors to Bioactive Heterocycles: Ynamides are used in various cyclization reactions to construct diverse heterocyclic scaffolds, many of which are found in biologically active natural products and pharmaceuticals.
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Covalent Inhibitors: The electrophilic nature of the ynamide triple bond allows for its use as a "warhead" in covalent inhibitors, which can form a stable bond with target proteins, leading to potent and prolonged therapeutic effects.
The exploration of Oct-5-ynamide and its derivatives could therefore be a promising avenue for the discovery of novel therapeutic agents.
Logical Relationship of Ynamide Reactivity
The reactivity of ynamides is governed by the polarization of the alkyne, which is influenced by the electron-withdrawing group on the nitrogen atom. This makes the internal carbon of the alkyne electrophilic and the terminal carbon nucleophilic, allowing for a variety of transformations.
Caption: Key reaction pathways involving the versatile ynamide functional group.
Conclusion
Oct-5-ynamide represents an interesting, yet underexplored, member of the ynamide family. Based on established synthetic methodologies, a reliable route to this compound can be proposed, opening the door for its investigation in various chemical and biological applications. The unique electronic properties of the ynamide functional group suggest that Oct-5-ynamide could serve as a valuable tool for synthetic chemists and drug discovery professionals in the development of novel molecular entities. Further research is warranted to fully elucidate its chemical properties and biological potential.
References
- 1. Oct-5-YN-1-OL | C8H14O | CID 12476193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric synthesis with ynamides: unique reaction control, chemical diversity and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
